An In-depth Technical Guide to D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride
An In-depth Technical Guide to D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride, a significant metabolite and impurity in the synthesis of the antidepressant drug venlafaxine. This document delves into the compound's chemical identity, physicochemical characteristics, spectral analysis, and proposed synthetic pathways. Furthermore, it explores its stability profile and outlines robust analytical methodologies for its quantification and characterization. This guide is intended to serve as a vital resource for researchers and professionals engaged in the development, analysis, and quality control of venlafaxine and its related substances.
Introduction
Venlafaxine, a selective serotonin and norepinephrine reuptake inhibitor (SNRI), is a widely prescribed medication for the treatment of major depressive disorder, generalized anxiety disorder, and other mood disorders.[1] The metabolic pathway of venlafaxine is complex, leading to the formation of several metabolites, one of which is D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine. This compound, also known as N,O-Didesmethylvenlafaxine, is formed through the sequential demethylation of both the N,N-dimethylamino and the O-methyl groups of the parent drug.[2] As a significant metabolite and a potential process impurity in the synthesis of venlafaxine, a thorough understanding of its chemical properties is paramount for drug development, quality control, and regulatory compliance.[3][4] This guide provides an in-depth exploration of the chemical and physical characteristics of its hydrochloride salt, D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride.
Chemical Identity and Structure
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is the hydrochloride salt of the fully demethylated active metabolite of venlafaxine. Its chemical structure features a cyclohexanol ring bonded to an ethylamine chain, which in turn is attached to a phenol group. The "D,L" designation indicates that it is a racemic mixture of enantiomers.
Caption: Chemical Structure of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 4-[2-amino-1-(1-hydroxycyclohexyl)ethyl]phenol;hydrochloride[5] |
| CAS Number | 135308-76-8[6] |
| Molecular Formula | C₁₄H₂₂ClNO₂[5] |
| Molecular Weight | 271.78 g/mol [5] |
| Synonyms | N,O-Didesmethylvenlafaxine HCl, Venlafaxine Impurity C[7], 4-[2-Amino-1-(1-hydroxycyclohexyl)ethyl]phenol hydrochloride |
Physicochemical Properties
Table 2: Physicochemical Properties (Computed)
| Property | Value | Source |
| XLogP3 | 2.1 | PubChem[5] |
| Hydrogen Bond Donor Count | 4 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 4 | PubChem[5] |
| Topological Polar Surface Area | 66.5 Ų | PubChem[5] |
The presence of hydroxyl and amino groups suggests that the compound is likely to be soluble in polar solvents. The hydrochloride salt form generally enhances aqueous solubility. The predicted LogP value indicates a moderate degree of lipophilicity.
Synthesis and Purification
A specific, detailed synthesis protocol for D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is not extensively documented in publicly available literature. However, a plausible synthetic route can be inferred from the known synthesis of venlafaxine and its analogues. A potential pathway could involve the demethylation of venlafaxine or one of its partially demethylated metabolites. A more direct synthesis could start from a protected precursor, followed by deprotection and salt formation.
A general approach for the synthesis of venlafaxine from N,N-didesmethyl venlafaxine involves N-methylation using formaldehyde and formic acid (Eschweiler-Clarke reaction).[8] A reverse approach, or a synthesis starting from precursors lacking the methyl groups, would be necessary for the target compound.
Caption: Proposed Synthetic Workflow for D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride.
Purification of the final compound would likely involve recrystallization from a suitable solvent system to achieve the desired purity for use as a reference standard or for further studies.
Spectral Analysis
Detailed spectral data is essential for the unequivocal identification and characterization of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride. While specific, high-resolution spectra for this compound are not widely published, the expected spectral features can be predicted based on its structure and data from related compounds. Commercial suppliers of this compound as a reference standard typically provide a certificate of analysis which would include this data.[6]
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenol ring, the protons of the cyclohexyl ring, and the protons of the ethylamine chain. The absence of signals for N-methyl and O-methyl groups would be a key characteristic.
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¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenol ring, the cyclohexanol ring, and the ethylamine side chain.
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Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the free base (C₁₄H₂₁NO₂) at m/z 235.32. Fragmentation patterns would likely involve cleavage of the ethylamine side chain.
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Fourier-Transform Infrared Spectroscopy (FTIR): The IR spectrum would exhibit characteristic absorption bands for the O-H stretching of the phenolic and alcoholic hydroxyl groups, N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, and C=C stretching of the aromatic ring.
Stability and Degradation
Understanding the stability of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is crucial for its proper storage and handling, as well as for interpreting analytical results. Forced degradation studies on venlafaxine have shown that it is susceptible to degradation under acidic, basic, and oxidative conditions.[9] The primary degradation pathways for venlafaxine and its metabolites include demethylation, dehydration, and oxidation.[10]
Given its structure, D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride, with its primary amine and phenolic hydroxyl group, may be susceptible to oxidation. The cyclohexanol moiety could undergo dehydration under acidic conditions.
Caption: Potential Degradation Pathways for D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride.
Analytical Methodologies
Accurate and precise analytical methods are essential for the quantification of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride in various matrices, including bulk drug substances and biological samples. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of venlafaxine and its metabolites.
High-Performance Liquid Chromatography (HPLC)
A stability-indicating reversed-phase HPLC method can be developed and validated for the determination of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride.
Experimental Protocol: HPLC Method Development
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Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a suitable choice for the separation of venlafaxine and its polar metabolites.
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Mobile Phase: A gradient or isocratic mobile phase consisting of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) can be optimized for optimal separation.
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Detection: UV detection at a wavelength of approximately 225-230 nm is appropriate for this compound due to the presence of the phenolic chromophore.
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Sample Preparation: The sample should be accurately weighed and dissolved in a suitable diluent, typically the mobile phase or a mixture of water and organic solvent.
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Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.
Caption: A Typical Analytical Workflow for the Quantification of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride by HPLC.
Conclusion
D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is a key compound in the context of venlafaxine chemistry, serving as both a metabolite and a potential impurity. This technical guide has provided a detailed overview of its chemical properties, including its structure, physicochemical characteristics, and spectral features. While a comprehensive set of experimental data is not fully available in the public domain, this guide has synthesized the existing information and provided scientifically grounded extrapolations. The outlined synthetic and analytical methodologies offer a solid foundation for researchers and drug development professionals working with this compound. A thorough understanding of the properties of D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride is indispensable for ensuring the quality, safety, and efficacy of venlafaxine-based pharmaceuticals.
References
- Bollikonda Satyanarayana, P. K. Dubey, and Ajit S. K. Kumar. "Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance." Synthetic Communications, vol. 40, no. 12, 2010, pp. 1880-1886, Taylor & Francis Online, doi:10.1080/00397910903152011.
-
SynThink Research Chemicals. "Venlafaxine EP Impurities & USP Related Compounds." SynThink Research Chemicals, [Link]. Accessed 15 Jan. 2026.
-
Patel, H., et al. "ISOLATION AND STRUCTURAL CHARACTERIZATION OF MAJOR DEGRADATION PRODUCT OF VENLAFAXINE HYDROCHLORIDE." World Journal of Pharmacy and Pharmaceutical Sciences, vol. 4, no. 9, 2015, pp. 1215-1225, SciSpace, [Link]. Accessed 15 Jan. 2026.
-
"VENLAFAXINE PART 2/3." New Drug Approvals, [Link]. Accessed 15 Jan. 2026.
-
Ajitha, A., and Rani, P. "STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE ESTIMATION OF VENLAFAXINE AND ITS IMPURITY-A IN BULK AND PHARMACEUTICAL DOSAGE FORM." International Journal of Pharmaceutical Sciences and Research, vol. 11, no. 8, 2020, pp. 3923-3929, [Link]. Accessed 15 Jan. 2026.
-
Patel, P., et al. "Development and Validation of a Stability-Indicating HPTLC Method for the Estimation of Venlafaxine Hydrochloride in Bulk and Pharmaceutical Dosage Form." ResearchGate, [Link]. Accessed 15 Jan. 2026.
- "Process for preparing venlafaxine hydrochloride of form I.
-
Satyanarayana, Bollikonda, et al. "Impurity Profile Study of Venlafaxine Hydrochloride, an Antipsychotic Drug Substance." ResearchGate, [Link]. Accessed 15 Jan. 2026.
-
National Center for Biotechnology Information. "Venlafaxine." PubChem, [Link]. Accessed 15 Jan. 2026.
-
Pharmaffiliates. "Venlafaxine-impurities." Pharmaffiliates, [Link]. Accessed 15 Jan. 2026.
-
"VENLAFAXINE PART 2/3." Medicinal Chemistry International, [Link]. Accessed 15 Jan. 2026.
-
National Center for Biotechnology Information. "N,N-Didesmethylvenlafaxine." PubChem, [Link]. Accessed 15 Jan. 2026.
-
S, S., et al. "Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography." Journal of Pharmaceutical and Biomedical Sciences, vol. 2, no. 2, 2012, pp. 22-26, PMC, [Link]. Accessed 15 Jan. 2026.
-
Zhang, Y., et al. "Advances in Research at Synthesis Process Optimization and Quality Standard Improvement of O-desmethylvenlafaxine Succinate." National Institutes of Health, [Link]. Accessed 15 Jan. 2026.
-
"Synthesis of Venlafaxine Hydrochloride." Semantic Scholar, [Link]. Accessed 15 Jan. 2026.
-
Reddy, K., et al. "A protecting group free and scalable approach towards total synthesis of (-)-venlafaxine." Arkivoc, vol. 2010, no. 7, 2010, pp. 256-265, [Link]. Accessed 15 Jan. 2026.
- "Processes for the preparation of odesmethylvenlafaxine, free from its dimer impurities.
-
National Center for Biotechnology Information. "N-Desmethylvenlafaxine." PubChem, [Link]. Accessed 15 Jan. 2026.
-
GLP Pharma Standards. "Venlafaxine O-Desmethyl N,N-Didesmethyl Impurity." GLP Pharma Standards, [Link]. Accessed 15 Jan. 2026.
-
National Institute of Standards and Technology. "Venlafaxine." NIST WebBook, [Link]. Accessed 15 Jan. 2026.
-
Dziurkowska, E., and Wesołowski, M. "Determination of venlafaxine and its metabolites in biological materials." Archives of Psychiatry and Psychotherapy, vol. 14, no. 4, 2012, pp. 49-58, [Link]. Accessed 15 Jan. 2026.
-
S, S., et al. "FTIR Spectra of Venlafaxine with sodium alginate." ResearchGate, [Link]. Accessed 15 Jan. 2026.
-
Axios Research. "N,O-Didesmethyl Venlafaxine-13C-d3 ( (Mixture of Diastereomers)." Axios Research, [Link]. Accessed 15 Jan. 2026.
-
National Center for Biotechnology Information. "D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride." PubChem, [Link]. Accessed 15 Jan. 2026.
- "Novel salts of O-desmethyl-venlafaxine.
-
S, S., et al. "PHYSICOCHEMICAL CHARACTERIZATION OF VENLAFAXINE HYDROCHLORIDE FOR FAST- DISSOLVING FORMULATION DESIGN." South Eastern European Journal of Public Health, [Link]. Accessed 15 Jan. 2026.
-
Bakheit, A., and Al-Hadiya, B. "Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields." Journal of Analytical Methods in Chemistry, vol. 2014, 2014, [Link]. Accessed 15 Jan. 2026.
-
S, S., et al. "FTIR spectrums of A) Venlafaxine pure drug B) Drug+ HPMC K100 M+ HPMC..." ResearchGate, [Link]. Accessed 15 Jan. 2026.
-
National Center for Biotechnology Information. "Desvenlafaxine." PubChem, [Link]. Accessed 15 Jan. 2026.
-
Agilent Technologies. "FTIR SPECTROSCOPY REFERENCE GUIDE." Agilent Technologies, [Link]. Accessed 15 Jan. 2026.
Sources
- 1. Synthesis of Venlafaxine Hydrochloride | Semantic Scholar [semanticscholar.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. tandfonline.com [tandfonline.com]
- 4. synthinkchemicals.com [synthinkchemicals.com]
- 5. D,L-N,N-Didesmethyl-O-desmethyl Venlafaxine Hydrochloride | C14H22ClNO2 | CID 45038987 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. glppharmastandards.com [glppharmastandards.com]
- 7. N,N-Didesmethylvenlafaxine | C15H23NO2 | CID 9795857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. EP2181982B1 - Process for preparing venlafaxine hydrochloride of form I - Google Patents [patents.google.com]
- 9. Development and validation of stability indicating method for the quantitative determination of venlafaxine hydrochloride in extended release formulation using high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsr.com [ijpsr.com]
